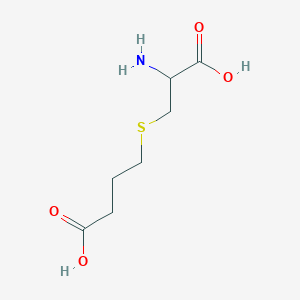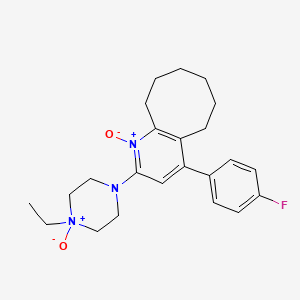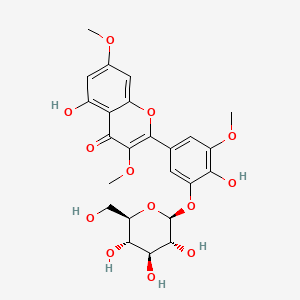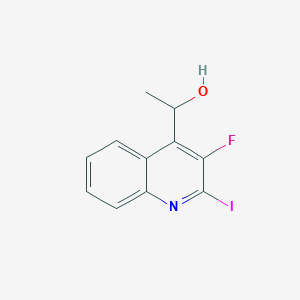
1-(3-Fluoro-2-iodoquinolin-4-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluoro-2-iodoquinolin-4-yl)ethanol is a chemical compound with the molecular formula C11H9FINO and a molecular weight of 317.1 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of fluorine and iodine atoms in its structure makes it a compound of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
The synthesis of 1-(3-Fluoro-2-iodoquinolin-4-yl)ethanol can be achieved through several synthetic routes. One common method involves the functionalization of the quinoline scaffold. This can be done using classical synthesis protocols such as the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach methods . These methods often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols to construct and functionalize the quinoline scaffold .
Análisis De Reacciones Químicas
1-(3-Fluoro-2-iodoquinolin-4-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(3-Fluoro-2-iodoquinolin-4-yl)ethanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials, including liquid crystals and dyes.
Mecanismo De Acción
The mechanism of action of 1-(3-Fluoro-2-iodoquinolin-4-yl)ethanol involves its interaction with various molecular targets and pathways. The presence of fluorine and iodine atoms enhances its biological activity by affecting the compound’s ability to interact with enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to its potential use as an antibacterial or antineoplastic agent .
Comparación Con Compuestos Similares
1-(3-Fluoro-2-iodoquinolin-4-yl)ethanol can be compared with other similar compounds, such as:
Fluoroquinolones: These compounds also contain a fluorine atom and are known for their broad-spectrum antibacterial activity.
Iodoquinolines: These compounds contain an iodine atom and are studied for their potential use in medicine and industry.
The uniqueness of this compound lies in its specific combination of fluorine and iodine atoms, which enhances its biological activity and makes it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
213772-79-3 |
|---|---|
Fórmula molecular |
C11H9FINO |
Peso molecular |
317.10 g/mol |
Nombre IUPAC |
1-(3-fluoro-2-iodoquinolin-4-yl)ethanol |
InChI |
InChI=1S/C11H9FINO/c1-6(15)9-7-4-2-3-5-8(7)14-11(13)10(9)12/h2-6,15H,1H3 |
Clave InChI |
PYGDBZGTPOKNJT-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C(=NC2=CC=CC=C21)I)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


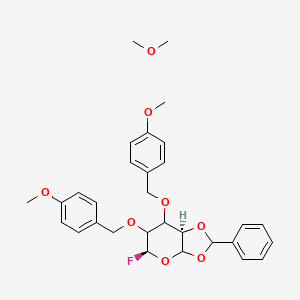
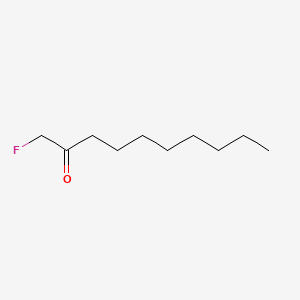
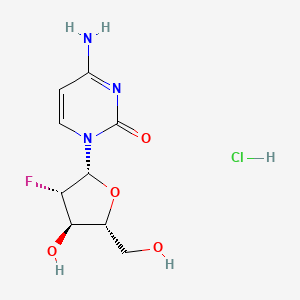
![ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-(3-methylpentoxycarbonyl)carbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13425437.png)
![(Z)-2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13425441.png)
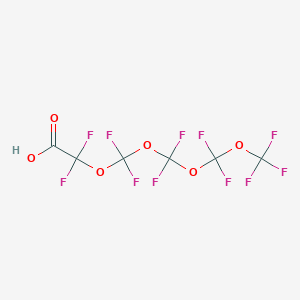
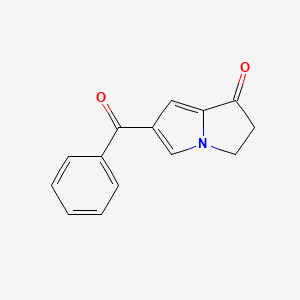
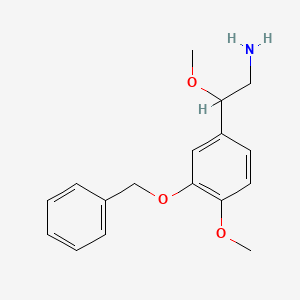
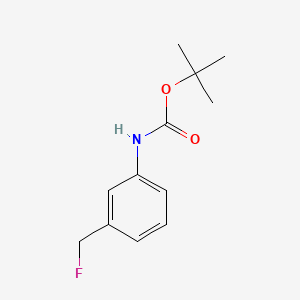
![3-Azabicyclo[3.2.1]octane-3-carboxamide](/img/structure/B13425482.png)

